molecular formula C10H14BrNOS B5570165 1-[(4-bromo-2-thienyl)methyl]-4-piperidinol

1-[(4-bromo-2-thienyl)methyl]-4-piperidinol

Cat. No. B5570165
M. Wt: 276.20 g/mol
InChI Key: WYZWPNLPDGMNKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidinol derivatives often involves multi-component reactions or specific substitutions on the piperidine ring. For instance, the synthesis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate was reported through a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine, showcasing the versatility of piperidine derivatives in synthesis reactions (I. Khan et al., 2013).

Molecular Structure Analysis

The molecular structure of piperidinol derivatives is often characterized by techniques such as X-ray crystallography, which provides detailed information on the molecule's geometry, bond lengths, and angles. For example, the absolute configurations of certain piperidinecarboxylic acid derivatives were determined using X-ray diffraction, highlighting the importance of structural analysis in understanding the stereochemistry of piperidine compounds (O. Peeters et al., 1994).

Chemical Reactions and Properties

Piperidine derivatives participate in a variety of chemical reactions, reflecting their reactivity and functional group transformations. The bromination and alkylation of piperidines, for example, are crucial for introducing functional groups and modifying the compound's chemical properties. Studies on the use of bromo-N-(2-bromoethyl)-N-carbethoxyethanamine in the synthesis of disubstituted piperidines highlight the compound's utility in creating neuroleptics and analgesics (S. Huybrechts & G. Hoornaert, 1981).

Physical Properties Analysis

The physical properties of "1-[(4-bromo-2-thienyl)methyl]-4-piperidinol" and related compounds, such as solubility, melting point, and crystalline structure, are essential for their practical application. The crystalline structure of piperidinol derivatives often features hydrogen bonding and π-π interactions, influencing the compound's stability and solubility (I. Khan et al., 2013).

Scientific Research Applications

Synthesis and Biological Activity

  • Cytotoxicity Against Cancer Cells : A study by Kucukoglu et al. (2015) investigated derivatives of 4-piperidinol for their cytotoxicity against human hepatoma (Huh7) and breast cancer (T47D) cells. The synthesis included variations with different aryl parts, including a 2-thienyl component, showing that certain derivatives exhibited higher cytotoxic potency than the reference compound 5-FU against the Huh7 cell line, indicating their potential as leads for cancer therapy (Kucukoglu, Mete, Cetin-Atalay, & Gul, 2015).

  • Inhibition of Thrombin : Research by Okamoto et al. (1981) explored the synthesis of stereoisomers of a compound related to 4-piperidinol, examining their inhibitory effect on thrombin. The study highlights the importance of stereo-configuration in enhancing or reducing inhibitory potency, which is crucial for designing anticoagulant drugs (Okamoto et al., 1981).

  • Antimicrobial Activity : A novel series of compounds including piperidine structures was synthesized and evaluated for antimicrobial activity against various bacteria and fungi, as described by Zaki et al. (2019). This research illustrates the potential of piperidine derivatives in contributing to the development of new antimicrobial agents (Zaki, Kamal El‐dean, Radwan, & Sayed, 2019).

  • Electrochemical Cyanation for Pharmaceutical Building Blocks : Lennox et al. (2018) reported an electrochemical method for cyanation of secondary piperidines, which are crucial pharmaceutical building blocks. This method facilitates the synthesis of unnatural amino acids, potentially opening new avenues for drug development (Lennox et al., 2018).

  • Anti-arrhythmic Properties : Abdel‐Aziz et al. (2009) synthesized piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, evaluating them as anti-arrhythmic agents. Their research demonstrates the versatility of piperidine derivatives in the development of cardiovascular drugs (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNOS/c11-8-5-10(14-7-8)6-12-3-1-9(13)2-4-12/h5,7,9,13H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZWPNLPDGMNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5260751

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